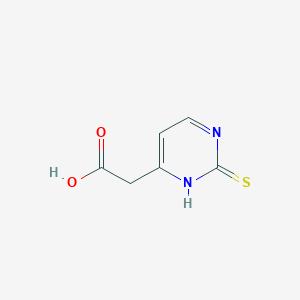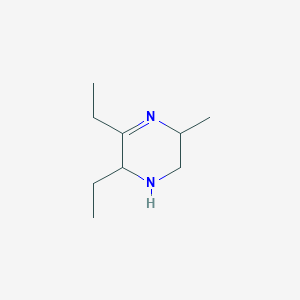
5,6-Diethyl-3-methyl-1,2,3,6-tetrahydropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diethyl-3-methyl-1,2,3,6-tetrahydropyrazine is an organic compound with the molecular formula C9H18N2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. This compound is characterized by its tetrahydropyrazine ring structure, which is substituted with ethyl and methyl groups. Pyrazines are known for their diverse applications in various fields, including flavor and fragrance industries, pharmaceuticals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethyl-3-methyl-1,2,3,6-tetrahydropyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-butanedione with ethylamine and methylamine can lead to the formation of the desired tetrahydropyrazine ring. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the final product. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5,6-Diethyl-3-methyl-1,2,3,6-tetrahydropyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine or fully reduced pyrazine derivatives.
Substitution: The ethyl and methyl groups on the tetrahydropyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction can produce dihydropyrazine derivatives.
Scientific Research Applications
5,6-Diethyl-3-methyl-1,2,3,6-tetrahydropyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the flavor and fragrance industry due to its characteristic aroma.
Mechanism of Action
The mechanism of action of 5,6-Diethyl-3-methyl-1,2,3,6-tetrahydropyrazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpyrazine: Another pyrazine derivative with similar structural features but different substitution patterns.
Tetramethylpyrazine: Known for its use in traditional medicine and its neuroprotective properties.
2-Ethyl-3,5-dimethylpyrazine: Commonly used in the flavor industry for its roasted and nutty aroma.
Uniqueness
5,6-Diethyl-3-methyl-1,2,3,6-tetrahydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tetrahydropyrazine ring structure and the presence of both ethyl and methyl groups make it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
5,6-diethyl-3-methyl-1,2,3,6-tetrahydropyrazine |
InChI |
InChI=1S/C9H18N2/c1-4-8-9(5-2)11-7(3)6-10-8/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
IQHCMELKALRGBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=NC(CN1)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


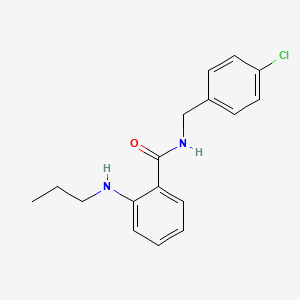
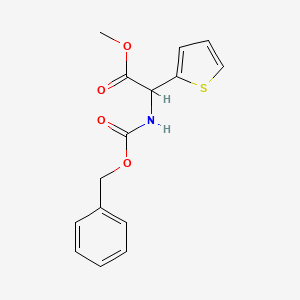
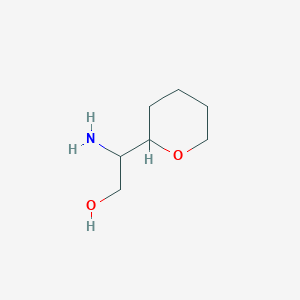
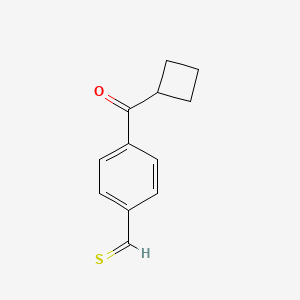
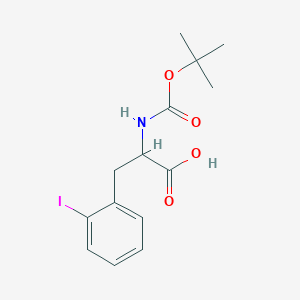
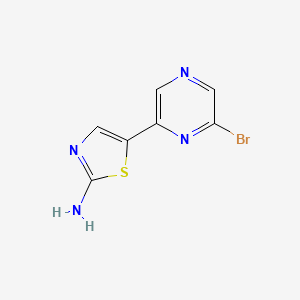
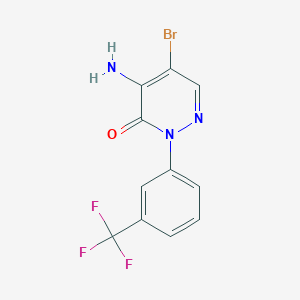
![2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B13096663.png)
![4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096670.png)
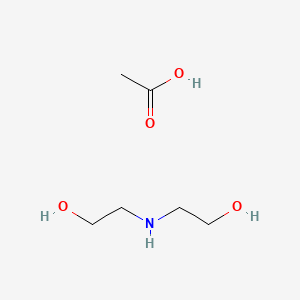
![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13096694.png)
